molecular formula C22H39Cl2NS B11950375 5-Chloro-2-hexadecylthioaniline hydrochloride CAS No. 2548-71-2

5-Chloro-2-hexadecylthioaniline hydrochloride

Cat. No.: B11950375
CAS No.: 2548-71-2
M. Wt: 420.5 g/mol
InChI Key: PVMFSSKXJXMWDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hexadecylthioaniline hydrochloride typically involves the reaction of 5-chloro-2-aniline with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes the use of industrial-grade solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hexadecylthioaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-Chloro-2-hexadecylthioaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hexadecylthioaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-2-hexadecylthioaniline hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chloro group, a hexadecylthio group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

2548-71-2

Molecular Formula

C22H39Cl2NS

Molecular Weight

420.5 g/mol

IUPAC Name

5-chloro-2-hexadecylsulfanylaniline;hydrochloride

InChI

InChI=1S/C22H38ClNS.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-22-17-16-20(23)19-21(22)24;/h16-17,19H,2-15,18,24H2,1H3;1H

InChI Key

PVMFSSKXJXMWDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)N.Cl

Origin of Product

United States

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